Cas no 42900-97-0 (2,6-dimethyl-4-(1-piperidinylmethyl)phenol)
2,6-dimethyl-4-(1-piperidinylmethyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol
- 2,6-dimethyl-4-(1-piperidinylmethyl)phenol(SALTDATA: FREE)
- 2,5-DIMETHOXY-4-IODOTOLUENE
- 2,6-dimethyl-4-piperidin-1-ylmethyl-phenol
- 2,6-Dimethyl-4-piperidinomethyl-phenol
- HMS654A18
- 2,6-DIMETHYL-4-(PIPERIDINOMETHYL)PHENOL
- DB-192112
- N-(3,5-dimethyl-4-hydroxybenzyl)piperidine
- SR-01000463977-1
- CCG-109069
- SCHEMBL7735651
- CS-0315983
- Oprea1_741251
- SR-01000463977
- MFCD02224567
- ChemDiv1_023602
- DTXSID50350128
- BS-37742
- 42900-97-0
- 2,6-DIMETHYL-4-(1-PIPERIDINYLMETHYL)PHENOL
- CHEMBRDG-BB 5337566
- AKOS000568898
- Oprea1_865374
- STK765754
- 2,6-dimethyl-4-(1-piperidinylmethyl)phenol
-
- MDL: MFCD02224567
- Inchi: 1S/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3
- InChI Key: FZAJUZSNGXVCTM-UHFFFAOYSA-N
- SMILES: OC1C(C)=CC(=CC=1C)CN1CCCCC1
Computed Properties
- Exact Mass: 219.16200
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 328.9±37.0 °C at 760 mmHg
- PSA: 23.47000
- LogP: 2.93280
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2,6-dimethyl-4-(1-piperidinylmethyl)phenol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-dimethyl-4-(1-piperidinylmethyl)phenol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-dimethyl-4-(1-piperidinylmethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591728-50mg |
2,6-dimethyl-4-(1-piperidinylmethyl)phenol |
42900-97-0 | 50mg |
$ 50.00 | 2022-04-29 | ||
| TRC | D591728-100mg |
2,6-dimethyl-4-(1-piperidinylmethyl)phenol |
42900-97-0 | 100mg |
$ 65.00 | 2022-04-29 | ||
| TRC | D591728-500mg |
2,6-dimethyl-4-(1-piperidinylmethyl)phenol |
42900-97-0 | 500mg |
$ 80.00 | 2022-04-29 | ||
| Chemenu | CM305296-5g |
2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol |
42900-97-0 | 95% | 5g |
$142 | 2022-09-29 | |
| abcr | AB219522-1 g |
2,6-Dimethyl-4-(1-piperidinylmethyl)phenol; 95% |
42900-97-0 | 1g |
€122.60 | 2022-09-01 | ||
| abcr | AB219522-5 g |
2,6-Dimethyl-4-(1-piperidinylmethyl)phenol; 95% |
42900-97-0 | 5g |
€343.40 | 2022-09-01 | ||
| abcr | AB219522-1g |
2,6-Dimethyl-4-(1-piperidinylmethyl)phenol, 95%; . |
42900-97-0 | 95% | 1g |
€137.20 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386653-1g |
2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol |
42900-97-0 | 95+% | 1g |
¥842.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386653-5g |
2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol |
42900-97-0 | 95+% | 5g |
¥2462.00 | 2024-05-14 | |
| 1PlusChem | 1P00C6HY-1g |
2,6-dimethyl-4-(1-piperidinylmethyl)phenol |
42900-97-0 | 95% | 1g |
$61.00 | 2025-02-26 |
2,6-dimethyl-4-(1-piperidinylmethyl)phenol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2,6-dimethyl-4-(1-piperidinylmethyl)phenol
Comprehensive Guide to 2,6-dimethyl-4-(1-piperidinylmethyl)phenol (CAS No. 42900-97-0): Properties, Applications, and Market Insights
2,6-dimethyl-4-(1-piperidinylmethyl)phenol (CAS No. 42900-97-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This phenol derivative, characterized by its unique piperidinylmethyl substitution, exhibits a range of intriguing chemical and biological properties. Researchers and industry professionals are increasingly interested in this molecule due to its potential applications in drug development and material science.
The molecular structure of 2,6-dimethyl-4-(1-piperidinylmethyl)phenol features a phenol core with two methyl groups at the 2 and 6 positions, and a piperidinylmethyl moiety at the 4 position. This specific arrangement contributes to its distinctive physicochemical properties, including moderate solubility in organic solvents and specific reactivity patterns. The presence of the piperidine ring makes this compound particularly interesting for medicinal chemistry applications, as this structural motif is commonly found in bioactive molecules.
Recent studies have explored the potential of 2,6-dimethyl-4-(1-piperidinylmethyl)phenol as a building block for more complex pharmaceutical compounds. Its structural features make it a promising intermediate in the synthesis of novel drug candidates, particularly in the development of central nervous system (CNS) targeting agents. The piperidine component is known to interact with various biological targets, which explains the growing research interest in this specific chemical entity.
From a synthetic chemistry perspective, 42900-97-0 offers several advantages. The compound demonstrates good stability under standard laboratory conditions, making it practical for various chemical transformations. Researchers have successfully utilized it in Mannich reactions, alkylation processes, and as a precursor for more complex heterocyclic systems. These synthetic applications contribute to its value in organic chemistry research and development.
The pharmaceutical industry has shown particular interest in 2,6-dimethyl-4-(1-piperidinylmethyl)phenol due to its structural similarity to known pharmacophores. Current investigations focus on its potential as a scaffold for developing new analgesic or neuroprotective agents. The presence of both phenolic and piperidine functionalities in a single molecule creates opportunities for designing compounds with specific receptor binding profiles.
In material science applications, 42900-97-0 has been explored as a modifier for polymer systems. The phenolic group can participate in various polymerization processes, while the piperidinylmethyl moiety may impart specific physical properties to the resulting materials. These characteristics make it potentially valuable for creating specialty polymers with tailored performance attributes.
Quality control and analytical characterization of 2,6-dimethyl-4-(1-piperidinylmethyl)phenol typically involve techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the required purity standards for research and industrial applications. The availability of reliable analytical data for 42900-97-0 has facilitated its adoption in various scientific studies.
Market trends indicate growing demand for specialized chemical intermediates like 2,6-dimethyl-4-(1-piperidinylmethyl)phenol. Pharmaceutical companies and research institutions are increasingly sourcing high-quality samples of this compound for their development programs. The unique structural features of 42900-97-0 make it particularly valuable for organizations working on innovative drug discovery projects.
Environmental and safety considerations for handling 2,6-dimethyl-4-(1-piperidinylmethyl)phenol follow standard laboratory protocols for phenolic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this chemical. Material safety data sheets provide detailed guidance on safe handling procedures for 42900-97-0.
Future research directions for 2,6-dimethyl-4-(1-piperidinylmethyl)phenol may include exploring its biological activity profile more comprehensively and developing more efficient synthetic routes. The compound's potential as a precursor for bioactive molecules continues to drive scientific interest, with several research groups investigating its derivatives for various therapeutic applications.
For researchers seeking information about 42900-97-0, key questions often include its synthetic accessibility, purification methods, and potential biological activities. These aspects represent current hotspots in the scientific community's investigation of this interesting chemical entity. The growing body of literature on 2,6-dimethyl-4-(1-piperidinylmethyl)phenol reflects its increasing importance in chemical research.
In conclusion, 2,6-dimethyl-4-(1-piperidinylmethyl)phenol (CAS No. 42900-97-0) represents a valuable chemical building block with diverse potential applications. Its unique structural features combining phenolic and piperidine components make it particularly interesting for pharmaceutical development and materials science. As research continues to uncover new possibilities for this compound, its role in scientific innovation is likely to expand further.
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